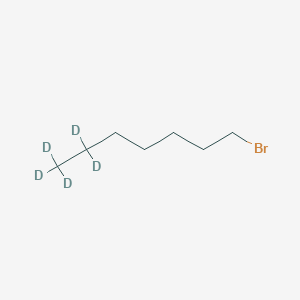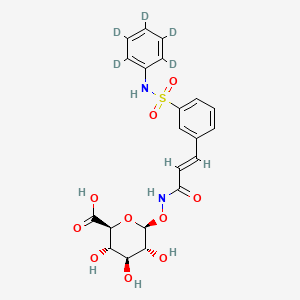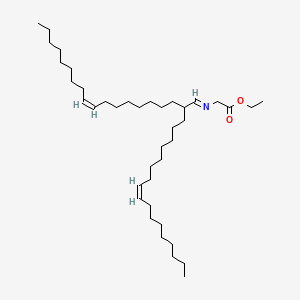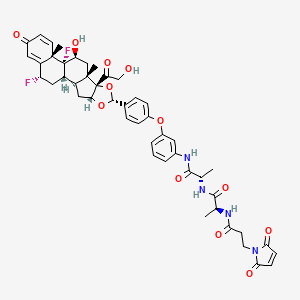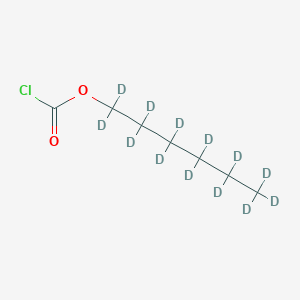
Hexyl chlorocarbonate-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl chlorocarbonate-d13, also known as Hexyl chloroformate-d13 or Hexyloxycarbonyl-d13 chloride, is a deuterium-labeled compound. It is a stable isotope of Hexyl chlorocarbonate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl chlorocarbonate-d13 is synthesized by incorporating deuterium into Hexyl chlorocarbonate. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated reagents. The production process is carefully controlled to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl chlorocarbonate-d13 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and carbon dioxide.
Reduction: The compound can be reduced to form hexanol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous solutions, mild acidic or basic conditions
Major Products Formed
Carbamates and Carbonates: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Hexyl chlorocarbonate-d13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Hexyl chlorocarbonate-d13 involves the incorporation of deuterium into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and metabolic pathways. This can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl chlorocarbonate: The non-deuterated form of Hexyl chlorocarbonate-d13.
Methyl chlorocarbonate: A similar compound with a methyl group instead of a hexyl group.
Ethyl chlorocarbonate: A similar compound with an ethyl group instead of a hexyl group
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields .
Eigenschaften
Molekularformel |
C7H13ClO2 |
|---|---|
Molekulargewicht |
177.71 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
KIWBRXCOTCXSSZ-UTBWLCBWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Kanonische SMILES |
CCCCCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
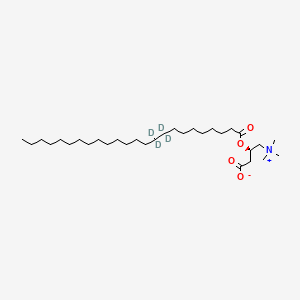

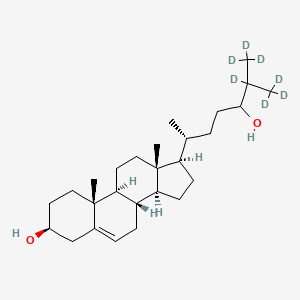



![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)

